
Cyclosporin B
概要
説明
Cyclosporin B is a cyclic peptide with immunosuppressive properties, similar to its more well-known counterpart, Cyclosporin A.
準備方法
Synthetic Routes and Reaction Conditions: Cyclosporin B can be synthesized chemically using N-methylated peptides via a series of isonitrile coupling reactions. The synthesis involves the preparation of the enantiomerically pure amino acid (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine), which is a novel amino acid present in the structure of this compound .
Industrial Production Methods: Industrial production of this compound involves the fermentation of the fungus Tolypocladium inflatum. The fungus is cultivated in large bioreactors, and the compound is extracted and purified from the fermentation broth. This method ensures a consistent and scalable production of this compound .
化学反応の分析
Types of Reactions: Cyclosporin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create analogues with improved efficacy and reduced toxicity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides
Major Products Formed: The major products formed from these reactions include various analogues of this compound, which are studied for their potential therapeutic applications .
科学的研究の応用
Immunosuppressive Therapy
Organ Transplantation
Cyclosporin B is primarily known for its role in preventing organ rejection following transplantation. It is used to suppress the immune response, thereby reducing the likelihood of graft versus host disease. Clinical studies have demonstrated its effectiveness in renal, liver, and heart transplant patients, significantly improving graft survival rates compared to traditional therapies.
Case Study: Renal Transplant Recipients
A study involving renal transplant patients highlighted the incidence of cyclosporin-induced sebaceous hyperplasia, a side effect observed in some individuals undergoing long-term treatment. Two male patients developed this condition after several years on cyclosporin therapy, indicating the need for ongoing monitoring of side effects in immunosuppressive regimens .
Treatment of Autoimmune Diseases
This compound has been utilized off-label to manage various autoimmune conditions due to its immunomodulatory effects. Conditions such as severe atopic dermatitis, rheumatoid arthritis, and ulcerative colitis have shown positive responses to treatment with cyclosporin.
Efficacy in Atopic Dermatitis
In a multicenter study involving adults with severe atopic dermatitis, this compound demonstrated rapid and significant improvements in disease activity scores. Patients received doses adjusted based on their response, with many reporting substantial relief from symptoms over a treatment period of up to 48 weeks .
Neuroprotective Effects
Recent research has indicated that this compound may possess neuroprotective properties. It has been shown to inhibit the formation of mitochondrial permeability transition pores, which are implicated in neuronal damage during traumatic brain injuries.
Research Findings
In animal studies, this compound reduced brain damage associated with traumatic injuries by blocking mitochondrial dysfunction. This discovery opens avenues for further investigation into its potential application in neurodegenerative diseases .
Antiviral Applications
This compound derivatives have been explored for their antiviral properties against various viruses, including hepatitis B virus (HBV). Research indicates that certain derivatives can inhibit HBV entry into hepatocytes without compromising bile acid transport functions.
Mechanism of Action
The derivatives target the sodium taurocholate co-transporting polypeptide (NTCP), which is essential for HBV entry. This specificity allows for potential therapeutic strategies that minimize adverse effects while effectively combating viral infections .
Pharmaceutical Development
The structural characteristics of this compound have made it a valuable candidate in pharmaceutical development. Its ability to traverse biological membranes efficiently has led to investigations into new formulations and derivatives aimed at enhancing therapeutic efficacy.
Current Research Trends
Studies are ongoing to explore modifications of cyclosporin's structure to improve its pharmacokinetic properties and reduce side effects associated with long-term use. Innovations include developing non-immunosuppressive derivatives that retain antiviral activity .
Summary Table of Applications
Application Area | Description | Notable Findings |
---|---|---|
Organ Transplantation | Prevents graft rejection | Improved survival rates in transplant patients |
Autoimmune Diseases | Treats severe atopic dermatitis and rheumatoid arthritis | Significant symptom relief reported |
Neuroprotection | Reduces brain damage post-injury | Inhibits mitochondrial pore formation |
Antiviral Applications | Targets hepatitis B virus entry | Maintains NTCP function while inhibiting HBV |
Pharmaceutical Development | Structural modifications for enhanced efficacy | New derivatives under investigation |
作用機序
Cyclosporin B exerts its effects by inhibiting the activity of calcineurin, a calcium- and calmodulin-dependent phosphatase. This inhibition prevents the activation of T-cells and the subsequent production of interleukin-2, a key cytokine involved in the immune response. The molecular targets of this compound include the cytosolic receptor protein cyclophilin, which forms a complex with the compound to inhibit calcineurin .
類似化合物との比較
Cyclosporin A: The most well-known member of the cyclosporin family, used extensively in clinical settings for its immunosuppressive properties.
Tacrolimus: Another immunosuppressive agent that inhibits calcineurin but has a different structure and mechanism of action.
Sirolimus: An immunosuppressive compound that inhibits the mammalian target of rapamycin (mTOR) pathway, distinct from the calcineurin inhibition by cyclosporins
Uniqueness of Cyclosporin B: this compound is unique due to its specific structure and the presence of the novel amino acid (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine). This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Cyclosporin B that influence its interaction with cyclophilins?
this compound, a cyclic undecapeptide, shares a core structure with other cyclosporins but differs in specific amino acid residues. For example, this compound lacks the N-methyl group at position 1 compared to Cyclosporin A (CsA), which alters its binding affinity to cyclophilins . NMR studies of CsA bound to cyclophilin A (CyP) reveal that residues 1, 9, and 11 are critical for hydrophobic interactions, while residues 4–6 form a β-sheet critical for stabilizing the complex . Structural analysis via nuclear Overhauser effect (NOE) data and molecular docking can elucidate this compound’s binding dynamics with cyclophilin B, a homolog implicated in hepatitis C virus (HCV) replication .
Q. How can researchers design experiments to assess this compound’s bioactivity in permeability assays?
The MDCK-MDR1 permeability assay is a standardized method to evaluate this compound’s interaction with P-glycoprotein (P-gp). Key parameters include:
- Monolayer integrity : Transepithelial electrical resistance (TEER) >200 Ω·cm² ensures valid results.
- Inhibitor use : Cyclosporin A (as a P-gp inhibitor control) at 10 µM to confirm efflux activity.
- Data metrics : Calculate apparent permeability (Papp), efflux ratio (ER), and recovery rates using LC-MS/MS quantification . Comparative studies should include this compound and CsA to differentiate substrate specificity and inhibition potency.
Q. What methodological approaches are recommended for studying this compound’s role in HCV replication?
Cyclophilin B (CyPB) enhances HCV NS5B polymerase’s interaction with viral RNA. To study this compound’s inhibitory effects:
- Use siRNA knockdown of CyPB in HCV replicon cells to establish baseline replication efficiency.
- Perform competitive binding assays with fluorescence polarization to measure this compound’s displacement of CyPB-NS5B complexes.
- Validate results via qRT-PCR quantification of HCV RNA levels post-treatment .
Advanced Research Questions
Q. How can contradictory findings on this compound’s immunosuppressive potency be resolved experimentally?
Discrepancies in immunosuppressive activity between this compound and CsA may arise from differential calcineurin inhibition. To address this:
- Conduct calcineurin phosphatase activity assays using purified enzymes and p-nitrophenyl phosphate (pNPP) as a substrate.
- Compare IC50 values for this compound and CsA, controlling for cyclophilin binding via co-immunoprecipitation.
- Utilize structural modeling (e.g., X-ray crystallography) to identify residue-specific interactions in the CyPB-calcineurin complex .
Q. What experimental design considerations are critical for optimizing this compound biosynthesis in fungal cultures?
Cyclosporins are produced via nonribosomal peptide synthetases (NRPS). For this compound:
- Use response surface methodology (RSM) to optimize fermentation medium components (e.g., carbon/nitrogen sources).
- Analyze variance (ANOVA) to identify significant factors (e.g., glucose, casein) affecting yield .
- Employ 13C-labeled acetate tracing to map biosynthetic pathways and identify rate-limiting steps .
Q. How can researchers address variability in this compound’s effects on B-cell differentiation?
Cyclosporin A blocks B-1 cell differentiation via calcineurin inhibition. To study this compound’s impact:
- Use flow cytometry with anti-CD5/CD19 antibodies to track B-cell subsets in murine splenocytes.
- Compare dose-response curves of this compound and CsA in vitro, monitoring interleukin-2 (IL-2) secretion via ELISA.
- Perform RNA-seq to identify calcineurin-independent pathways affected by this compound .
Q. Methodological Resources
特性
CAS番号 |
63775-95-1 |
---|---|
分子式 |
C61H109N11O12 |
分子量 |
1188.6 g/mol |
IUPAC名 |
(3S,6S,9S,12S,15R,18S,21S,24S,30S,33R)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28,30-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C61H109N11O12/c1-25-26-27-39(14)51(74)50-55(78)64-41(16)56(79)66(18)32-47(73)67(19)43(28-33(2)3)54(77)65-48(37(10)11)60(83)68(20)44(29-34(4)5)53(76)62-40(15)52(75)63-42(17)57(80)69(21)45(30-35(6)7)58(81)70(22)46(31-36(8)9)59(82)71(23)49(38(12)13)61(84)72(50)24/h25-26,33-46,48-51,74H,27-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b26-25+/t39?,40-,41+,42+,43+,44+,45+,46+,48+,49+,50-,51?/m1/s1 |
InChIキー |
UCOQITKXMNKTKF-BMNGICEZSA-N |
SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O |
異性体SMILES |
C/C=C/CC(C)C([C@@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O |
正規SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O |
外観 |
Solid powder |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cyclosporin B, 7-L-Alanine-cyclosporin A, Antibiotic S 7481F2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。